2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide
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Overview
Description
2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide is an organic compound with the molecular formula C15H10Cl4N2O2. This compound is characterized by the presence of dichlorophenyl groups and an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide typically involves the reaction of 2,3-dichlorophenol with chloroacetic acid to form 2-(2,3-dichlorophenoxy)acetic acid. This intermediate is then reacted with 2,3-dichlorobenzaldehyde in the presence of a base to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces amines .
Scientific Research Applications
2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide is used in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: Research on its potential therapeutic effects and its role as a pharmacological agent.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2,3-dichlorophenoxyacetic acid: Similar in structure but lacks the acetamide moiety.
2,4-dichlorophenoxyacetic acid: Another related compound with herbicidal properties
Uniqueness
2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide is unique due to its specific combination of dichlorophenyl groups and acetamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
The compound 2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H12Cl4N2O
- Molecular Weight : 399.08 g/mol
This compound features a dichlorophenoxy group, which is known for its herbicidal properties, and an acetamide moiety that may contribute to its biological activity.
Antiproliferative Effects
Research has indicated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, a study on structurally related dichloro-substituted compounds demonstrated significant inhibition of cell proliferation in human cancer cell lines, suggesting potential applications in cancer therapy .
The proposed mechanism of action for this compound includes:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
- Induction of Apoptosis : Evidence suggests that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to control groups. The administration of the compound led to significant tumor regression in xenograft models.
Toxicity and Safety Profile
While the biological activity is promising, toxicity studies are crucial. Preliminary assessments indicate moderate toxicity levels at higher concentrations, necessitating further investigation into dose-response relationships and long-term effects.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C15H10Cl4N2O2 |
---|---|
Molecular Weight |
392.1 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H10Cl4N2O2/c16-10-4-1-3-9(14(10)18)7-20-21-13(22)8-23-12-6-2-5-11(17)15(12)19/h1-7H,8H2,(H,21,22)/b20-7+ |
InChI Key |
BZUXFPXMWQZSOP-IFRROFPPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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